2-Amino-4-(4-chlorophenyl)-6-(4-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an amino group (NH2), a chlorophenyl group (a benzene ring with a chlorine atom), a methoxybenzyl group (a benzene ring with a methoxy group and a methyl group), a pyrano ring (a six-membered ring with one oxygen atom), a benzothiazine group (a system of fused rings including a benzene ring, a thiazine ring which contains nitrogen and sulfur), and a nitrile group (CN). The “5,5-dioxide” likely refers to two oxygen atoms attached at the 5-position of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring system. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the amino group might be involved in acid-base reactions, the nitrile group could undergo hydrolysis, and the rings might participate in electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of intermolecular forces .Scientific Research Applications
Synthesis and Structural Analysis
Research demonstrates the synthesis and evaluation of related compounds, highlighting their potential as monoamine oxidase inhibitors. For instance, Ahmad et al. (2019) reported the synthesis of two new series of 2-amino-6-benzyl-4-phenyl-4,6-dihydropyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides. These compounds were synthesized through a multistep reaction, starting with methyl anthranilate and subjected to various chemical reactions to form the final products. They were screened for selective inhibition of monoamine oxidase A and B, with compounds showing selective and potent inhibition identified through in vitro studies and docking analysis (Ahmad et al., 2019).
Biological Activity and Potential Applications
The aforementioned compounds' biological activities, specifically as monoamine oxidase inhibitors, suggest potential applications in neurodegenerative diseases and psychiatric disorders. The selective inhibition of monoamine oxidase A and B indicates these compounds could be explored further for therapeutic uses in conditions such as depression, Parkinson's disease, and Alzheimer's disease. The molecular docking analysis provides insights into their binding modes, offering a foundation for future drug design and development efforts.
Antimicrobial and Anticancer Properties
Other studies have explored the synthesis of related compounds with antimicrobial and anticancer properties. For example, compounds synthesized from related structures have been evaluated for antimicrobial activity against various bacterial and fungal strains, showing moderate activity. This suggests potential applications in developing new antimicrobial agents (Sah et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-[(4-methoxyphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O4S/c1-33-19-12-6-16(7-13-19)15-30-22-5-3-2-4-20(22)24-25(35(30,31)32)23(21(14-28)26(29)34-24)17-8-10-18(27)11-9-17/h2-13,23H,15,29H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZWFEUYVJZUDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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